2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted with ethyl and indole groups at positions 4 and 5, respectively. The sulfur atom at position 3 forms a thioether linkage to a pyrrolidin-1-yl ethanone moiety. This structure combines aromatic (indole), heterocyclic (triazole, pyrrolidine), and sulfur-containing functionalities, which are often associated with diverse pharmacological activities such as antimicrobial, anticancer, and ion channel modulation .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-2-23-17(14-11-19-15-8-4-3-7-13(14)15)20-21-18(23)25-12-16(24)22-9-5-6-10-22/h3-4,7-8,11,19H,2,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPZNHRIJBTRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel synthetic derivative featuring a complex structure that integrates indole, triazole, and pyrrolidine moieties. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The compound's structure can be described as follows:
- Indole Moiety : Contributes to the biological activity through its known interactions in various biological systems.
- Triazole Ring : Often associated with antifungal and anticancer properties.
- Pyrrolidine Group : May enhance the compound's ability to penetrate biological membranes.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation effectively. A study reported that a related triazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has demonstrated that triazole derivatives possess broad-spectrum activity against bacteria and fungi. For example, a related study found that certain triazole compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens .
The proposed mechanisms for the biological activity of triazole-containing compounds include:
- Inhibition of DNA Synthesis : Triazoles may interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : Indole derivatives are known to trigger programmed cell death in cancer cells through various pathways.
Case Study 1: Anticancer Activity
In a comparative study of several triazole derivatives, one compound exhibited an IC50 value of 8 µM against A549 lung cancer cells. The study suggested that the presence of the indole moiety significantly enhanced the cytotoxic effects compared to other derivatives lacking this feature .
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structural framework to our target compound had MIC values as low as 0.5 µg/mL, showcasing their potential as effective antimicrobial agents .
Data Tables
| Compound | IC50 (µM) | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 2-((4-ethyl...ethanone | <10 | 0.5 | Anticancer |
| Related Triazole Derivative A | 8 | 1 | Antimicrobial |
| Related Triazole Derivative B | <10 | 2 | Anticancer |
| Related Triazole Derivative C | >50 | 8 | Low Activity |
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Structural analogs with hydrazone moieties () inhibit cancer cell migration (e.g., MDA-MB-231 breast cancer). The target compound’s indole group may similarly interact with tubulin or kinases, warranting cytotoxicity assays .
- Neurological Targets: Indole derivatives often modulate serotonin receptors.
- Antimicrobial Gaps : While highlights pyridine-containing triazoles as antimicrobial leads, the target compound’s indole group merits evaluation against Gram-positive pathogens or fungi .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone and its derivatives?
The compound can be synthesized via nucleophilic substitution reactions. For example, intermediates like 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol are reacted with sodium monochloroacetate in aqueous medium to form the ethanone backbone. Subsequent functionalization with pyrrolidine is achieved under reflux in propan-2-ol. Purification typically involves crystallization from methanol or ethanol .
Q. How can the structural integrity and purity of this compound be validated experimentally?
Use a combination of analytical techniques:
- Chromatography : GC-MS or HPLC to confirm purity and retention time .
- Spectroscopy : NMR for functional group identification (e.g., indole NH protons at δ 10–12 ppm, triazole protons at δ 8–9 ppm) and FTIR for thioether (C–S, ~600–700 cm) and carbonyl (C=O, ~1700 cm) bonds .
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
The broth microdilution method (CLSI guidelines) is recommended. Test against Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with MIC/MBC values determined. Note that substituents like pyridinyl or methoxyphenyl groups enhance activity against P. aeruginosa (MIC 31.25 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity and pharmacokinetic properties?
- Electron-withdrawing groups (e.g., trifluoromethyl) improve membrane permeability but may reduce solubility.
- Pyrrolidinyl vs. morpholinyl substituents : The former enhances lipophilicity, potentially increasing CNS penetration, while the latter improves water solubility.
- Quantitative Structure-Activity Relationship (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) can predict binding affinity to microbial targets .
Q. What computational strategies are effective for predicting binding modes to bacterial targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with P. aeruginosa efflux pumps (e.g., MexB) or S. aureus dihydrofolate reductase. Focus on hydrogen bonding with triazole/thioether motifs and hydrophobic interactions with indole/pyrrolidinyl groups .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data in antimicrobial assays (e.g., variable MIC/MBC across studies) be resolved?
- Standardize experimental conditions : Control pH (7.4), inoculum size (5 × 10 CFU/mL), and solvent (DMSO ≤1% v/v).
- Validate via checkerboard assays : Test synergy with known antibiotics (e.g., ciprofloxacin) to rule out efflux pump interference .
- Re-evaluate compound stability under assay conditions (e.g., HPLC post-assay to detect degradation) .
Q. What crystallographic techniques are recommended for resolving the 3D structure of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for visualization. Key parameters: space group (e.g., P2/c), R-factor (<0.05), and hydrogen-bonding networks .
- Powder XRD : Compare experimental and simulated patterns (Mercury 4.0) to confirm phase purity .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be mitigated?
- Low yields in thioether formation : Optimize reaction time (4–6 hr) and temperature (70–80°C) with PEG-400 as a green solvent .
- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) for separation .
Q. How can solubility issues in biological assays be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
